molecular formula C26H30Cl2F3NO B1202312 Halofantrina

Halofantrina

Cat. No.: B1202312
M. Wt: 500.4 g/mol
InChI Key: FOHHNHSLJDZUGQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halofantrine is a member of phenanthrenes.

Scientific Research Applications

Cellular Mechanisms

  • Halofantrine has been linked to blocking HERG potassium channels, which could explain QT prolongation observed in electrocardiogram (ECG) effects. This blockage is particularly prominent in open and inactivated channel states (Tie et al., 2000).

Pharmacokinetic Studies

  • Interaction studies have shown that grapefruit juice can increase the bioavailability of halofantrine by inhibiting CYP3A4 at the enterocyte level, thereby potentially increasing the risk of QT interval prolongation (Charbit et al., 2002).
  • Fluconazole, known to inhibit CYP3A4, impacts the pharmacokinetics of halofantrine when concurrently administered (Babalola et al., 2009).
  • Pharmacokinetics of halofantrine and its principal metabolite, N-desbutylhalofantrine, were investigated in patients with falciparum malaria following multiple dose regimens (Veenendaal et al., 2004).

Molecular and Structural Analysis

  • Raman spectroscopy and density functional theory calculations have been used for structural analysis of halofantrine, revealing potential for localization in biological environments and insights into its mode of action (Frosch & Popp, 2010).

Drug Formulation and Delivery

  • Studies have evaluated intravenous nanocapsule formulations of halofantrine in Plasmodium berghei-infected mice, suggesting the potential for more favorable plasma profiles and reduced toxicity (Mosqueira et al., 2004).
  • Solid dispersions of halofantrine have been prepared and evaluated to improve its aqueous solubility and bioavailability (Abdul-Fattah & Bhargava, 2002).

Properties

Molecular Formula

C26H30Cl2F3NO

Molecular Weight

500.4 g/mol

IUPAC Name

(1S)-3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3/t25-/m0/s1

InChI Key

FOHHNHSLJDZUGQ-VWLOTQADSA-N

Isomeric SMILES

CCCCN(CCCC)CC[C@@H](C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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